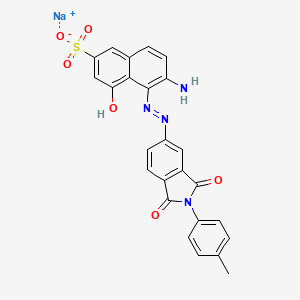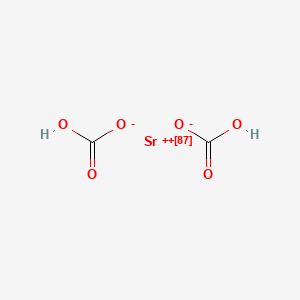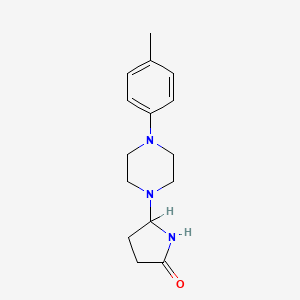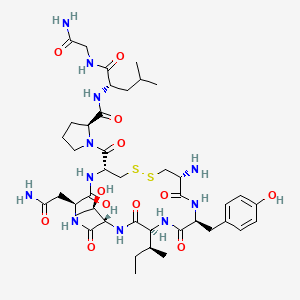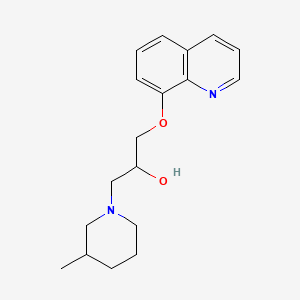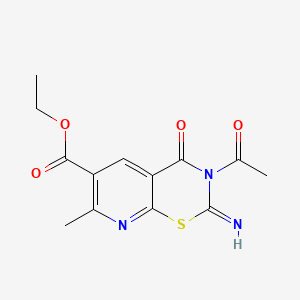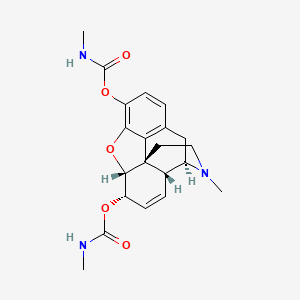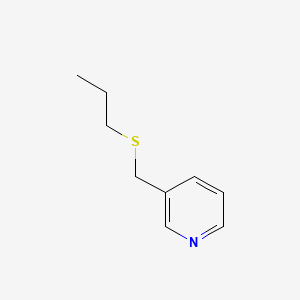
Pyridine, 3-((propylthio)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(丙硫基)甲基吡啶: 是一种吡啶的衍生物,吡啶是一种含有氮原子的六元芳香杂环。吡啶衍生物因其独特的化学性质和生物活性在各个领域具有重要意义。
准备方法
合成路线和反应条件: 3-(丙硫基)甲基吡啶的合成通常涉及将丙硫基引入吡啶环。一种常见的方法是亲核取代反应,其中在碱性条件下将丙硫醇基团引入吡啶衍生物中。该反应可以使用诸如氢化钠 (NaH) 或叔丁醇钾 (KOtBu) 等试剂在二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等溶剂中进行。
工业生产方法: 3-(丙硫基)甲基吡啶的工业生产可能涉及连续流动工艺,以确保高产率和纯度。可以使用钯或镍络合物等催化剂来促进反应,并且工艺条件经过优化以保持化合物的稳定性。
化学反应分析
反应类型:
氧化: 3-(丙硫基)甲基吡啶可以发生氧化反应生成亚砜或砜。常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 化合物的还原会导致硫醇或其他含还原硫的衍生物的形成。通常使用诸如氢化锂铝 (LiAlH₄) 等还原剂。
取代: 该化合物可以参与各种取代反应,例如卤化或烷基化,使用诸如卤素 (Cl₂, Br₂) 或卤代烷烃 (R-X) 等试剂。
常用试剂和条件:
氧化: H₂O₂, m-CPBA, 乙酸 (AcOH)
还原: LiAlH₄, 硼氢化钠 (NaBH₄)
取代: 卤素,卤代烷烃,碱 (NaH, KOtBu)
主要产物:
氧化: 亚砜,砜
还原: 硫醇,还原硫衍生物
取代: 卤代或烷基化的吡啶衍生物
科学研究应用
化学: 3-(丙硫基)甲基吡啶用作有机合成的构建单元。它用作合成更复杂分子的前体,可用于配位化学配体的开发。
生物学: 在生物学研究中,该化合物因其作为酶抑制剂或生物途径调节剂的潜力而受到研究。它与生物大分子相互作用的能力使其成为药物发现和开发的候选药物。
医学: 该化合物独特的化学性质使其成为开发药物的潜在候选药物。它因其抗菌、抗癌和抗炎活性而受到研究。
工业: 在工业领域,3-(丙硫基)甲基吡啶用于生产农用化学品、染料和其他特种化学品。其稳定性和反应活性使其适用于各种工业应用。
作用机制
3-(丙硫基)甲基吡啶的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。丙硫基可以与酶的活性位点形成共价键,从而抑制其活性。此外,该化合物可以通过与受体结合并改变其功能来调节信号通路。
相似化合物的比较
类似化合物:
吡啶: 母体化合物,一种简单的含氮杂环。
3-甲基吡啶: 具有类似芳香特性的甲基取代吡啶。
3-乙基吡啶: 具有可比反应性的乙基取代吡啶。
独特性: 3-(丙硫基)甲基吡啶由于存在丙硫基而独一无二,这赋予了其独特的化学和生物学特性。该基团增强了化合物参与含硫反应的能力,并增加了其与更简单类似物相比的生物活性潜力。
通过了解 3-(丙硫基)甲基吡啶的合成、反应、应用和机制,研究人员可以进一步探索其在各个科学和工业领域的潜力。
属性
CAS 编号 |
102206-73-5 |
|---|---|
分子式 |
C9H13NS |
分子量 |
167.27 g/mol |
IUPAC 名称 |
3-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3 |
InChI 键 |
MISHQSUTHCCEIA-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


